molecular formula C16H15Cl3N2O2 B1385121 N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide CAS No. 1020058-53-0

N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B1385121
M. Wt: 373.7 g/mol
InChI Key: IIOOGWJNVVGUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide (NAC-4-DPB) is an organochlorine compound used in scientific research. It has been studied for its potential applications in biomedical research, with particular focus on its biochemical and physiological effects. NAC-4-DPB has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used to study the mechanisms of action of various drugs.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

A series of novel butanamides, including variants of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds show potential in reducing blood glucose excursion, which can be beneficial in treating conditions like type 2 diabetes. The research by Nitta et al. (2012) highlights the potent DPP-4 inhibitory activity of these butanamides, specifically noting the introduction of a 4-phenylthiazol-2-yl group as a significant enhancement in their efficacy (Nitta et al., 2012).

Anticonvulsant Activities

Some butanamide derivatives, including those structurally related to N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, have shown promising results in anticonvulsant studies. Idris et al. (2011) synthesized isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and tested them against seizure models, noting their significant potential in treating generalized seizures and their relative safety in acute toxicity studies (Idris et al., 2011).

Tyrosinase and Melanin Inhibition

In the realm of dermatology, different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which are chemically related to N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, have been synthesized and shown to inhibit Mushroom tyrosinase effectively. This research by Raza et al. (2019) is significant in the development of depigmentation drugs, with certain compounds exhibiting minimal cytotoxicity and high inhibitory potential against melanin formation (Raza et al., 2019).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O2/c17-10-3-6-15(13(19)8-10)23-7-1-2-16(22)21-11-4-5-12(18)14(20)9-11/h3-6,8-9H,1-2,7,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOOGWJNVVGUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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